molecular formula C14H12N2OS2 B2744006 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile CAS No. 116170-97-9

4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile

Cat. No.: B2744006
CAS No.: 116170-97-9
M. Wt: 288.38
InChI Key: RRQKNPMWRIIYLI-UHFFFAOYSA-N
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Description

4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile has several scientific research applications:

Preparation Methods

The synthesis of 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile include other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-5-benzoyl-2-ethylsulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-18-14-10(8-15)11(16)13(19-14)12(17)9-6-4-3-5-7-9/h3-7H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQKNPMWRIIYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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